3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-
Overview
Description
The compound "3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-" is a derivative of imidazo-purine nucleosides, which are analogs of naturally occurring nucleosides. These compounds are of significant interest due to their potential biological and pharmacological activities, including their roles as adenosine receptor antagonists and their applications in cancer treatment and antiviral therapies .
Synthesis Analysis
The synthesis of imidazo-purine derivatives often involves the glycosylation of imidazole with protected sugars followed by selective deprotection. For instance, the regiospecific and stereoselective coupling of substituted-imidazolyl purines with protected 2-deoxy-pentofuranosyl chloride has been reported to yield nucleoside derivatives with potential therapeutic applications . Additionally, solid-phase synthesis methods have been developed for the preparation of substituted 3H-imidazo[2,1-i]purines, which involve the immobilization of adenine derivatives on a support, conversion to imidazo-purine carbaldehyde, and subsequent reductive amination and N-alkylation or N-acylation .
Molecular Structure Analysis
The molecular structure of imidazo-purine derivatives is characterized by the presence of an imidazole ring fused to a purine moiety. The imidazole group is a versatile pharmacophore that can be modified to enhance biological activity and selectivity. For example, the introduction of fluorine atoms or trifluoromethyl groups can significantly affect the binding affinity to serotonin receptors and phosphodiesterase inhibitors . The stereochemistry of these compounds is also crucial for their biological activity, as seen in the synthesis of chiral imidazo-purinones with high affinity for adenosine receptors .
Chemical Reactions Analysis
Imidazo-purine derivatives can undergo various chemical reactions, including N-amination and cyclization to form triazinones, which are isosteres of purine and are of interest for pharmaceutical research . The reactivity of the imidazole moiety allows for further functionalization, such as bromination and Suzuki coupling to introduce aryl groups . These reactions are essential for the diversification of imidazo-purine libraries and the development of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo-purine derivatives are influenced by their molecular structure. The presence of a basic nitrogen atom in the tricyclic compounds increases water solubility, which is beneficial for physiological applications . The lipophilicity and metabolic stability of these compounds can be assessed using techniques like micellar electrokinetic chromatography and human liver microsomes models, which are important for predicting their pharmacokinetic behavior . The introduction of substituents can also affect the solubility and stability of the compounds, as seen in the synthesis of nucleoside derivatives with enhanced beta/alpha configuration ratios .
Scientific Research Applications
Synthesis and Chemical Interactions
The compound is involved in the regiospecific and highly stereoselective coupling of 6-(substituted-imidazol-1-yl)purines with 2-deoxy-3,5-di-O-(p-toluoyl)-alpha-D-erythro-pentofuranosyl chloride. This process is crucial for the synthesis of the clinical anticancer drug cladribine (Zhong, Nowak, & Robins, 2006).
Studies indicate that depurinated oligonucleotides react with cytosine-containing sequences to form products containing the 3H-Imidazo compound. This reaction is significant in understanding the chemical behavior of the compound under thermal stress (Rentel et al., 2005).
Biological Implications and DNA Interaction
The compound is involved in the reaction of trans,trans-2,4-Decadienal (DDE) with 2'-deoxyadenosine (dAdo), indicating its potential role in DNA damage and its implications in understanding the biological effects of lipid peroxidation (Carvalho et al., 2000).
Solid-phase synthesis methods have been developed for the compound, indicating its relevance in the synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines, an important process in library synthesis (Karskela & Lönnberg, 2006).
Pharmacological Aspects
The compound is part of a series of nucleosides synthesized for evaluating in vitro activity against HIV and HCV. This research indicates its potential role in the development of pharmaceuticals targeting these viruses (Amblard et al., 2009).
The compound is part of synthetic procedures for developing drugs against various types of proliferative diseases, such as those caused by over-expression of protein kinases. This research is crucial for understanding its application in drug development and its role in combating diseases like non-small-cell lung cancer (Őrfi et al., 2004).
properties
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O6P/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18H,3-4H2,(H2,19,20,21)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACCSKNYAUKFAV-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975921 | |
Record name | 3-(2-Deoxy-5-O-phosphonopentofuranosyl)-3H-imidazo[2,1-i]purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)- | |
CAS RN |
60508-81-8 | |
Record name | 1,N(6)-Ethenodeoxyadenosine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060508818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Deoxy-5-O-phosphonopentofuranosyl)-3H-imidazo[2,1-i]purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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